2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility. The structure features a 3,5-dimethylpiperidinyl group at position 6, a methyl group at position 1, and an ethanolamine substituent at position 3. These modifications enhance solubility and receptor binding compared to simpler analogs.
Propriétés
IUPAC Name |
2-[[6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-10-6-11(2)9-21(8-10)15-18-13(16-4-5-22)12-7-17-20(3)14(12)19-15/h7,10-11,22H,4-6,8-9H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTXLMMEWBHLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Substitution at Position 6 :
- The 3,5-dimethylpiperidinyl group in the target compound likely improves metabolic stability and receptor affinity compared to smaller groups like methylsulfanyl (e.g., compound in ) or benzylpiperazinyl (e.g., compound in ).
- Methylsulfanyl (in ) may enhance lipophilicity but reduce aqueous solubility.
Biological Activity: Compound 24d () showed high synthetic yield (88%) and a defined melting point, suggesting stability. Phenolic derivatives (e.g., ) demonstrated anti-inflammatory activity, hinting at the importance of hydroxyl groups for such effects.
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Solvent | Temperature (°C) | Key Reagents | Yield (%) |
|---|---|---|---|---|
| Piperidinyl Substitution | DMF | 80–90 | 3,5-Dimethylpiperidine, K₂CO₃ | 60–70 |
| Amination | Ethanol | 60–70 | Ethanolamine, Et₃N | 50–65 |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing piperidinyl protons at δ 1.2–2.8 ppm and ethanolamine’s -OH at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.224) and rule out impurities .
- HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?
Q. Methodology :
Analog Synthesis : Prepare derivatives with modified piperidinyl (e.g., cyclohexyl) or ethanolamine groups (e.g., substituting -OH with -OCH₃) .
Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using:
- Surface plasmon resonance (SPR) for kinetic parameters (kon, koff) .
- Cell-based assays (e.g., IC₅₀ in cancer lines).
Data Analysis : Correlate substituent hydrophobicity (logP) or steric bulk with activity trends using QSAR software (e.g., Schrodinger’s QikProp) .
Q. Table 2: Example SAR Comparison
| Analog | Piperidinyl Group | Ethanolamine Modification | IC₅₀ (nM) |
|---|---|---|---|
| Target Compound | 3,5-Dimethyl | -OH | 12.3 |
| Analog A | Cyclohexyl | -OH | 45.7 |
| Analog B | 3,5-Dimethyl | -OCH₃ | 89.1 |
Advanced: What strategies resolve discrepancies in biological activity data across assay conditions?
- Assay Standardization :
- Use internal controls (e.g., reference inhibitors) across all experiments .
- Validate cell lines via Western blotting for target expression levels .
- Environmental Factor Optimization :
- Test activity in varying pH (6.5–7.5) and ionic strength buffers to mimic physiological conditions .
- Computational Reconciliation : Apply machine learning (e.g., random forest models) to identify confounding variables (e.g., solvent DMSO%) from high-throughput datasets .
Advanced: How can in silico methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s ethanolamine group and catalytic residues (e.g., Asp86 in kinase X) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen bond occupancy (>80%) .
- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize analogs for synthesis .
Basic: What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis (ethanolamine releases ammonia vapor) .
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .
Advanced: How to optimize reaction conditions to improve yield and scalability?
- DoE (Design of Experiments) : Apply Taguchi methods to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Continuous Flow Chemistry : Implement microreactors for piperidinyl substitution to enhance heat transfer and reduce reaction time .
Basic: What initial biological assays are recommended to evaluate this compound?
- Enzyme Inhibition : Measure IC₅₀ against purified kinases (e.g., EGFR, AKT) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : Test viability in HEK293 and MCF-7 cells via MTT assays (48–72 hr exposure) .
- Binding Kinetics : Use isothermal titration calorimetry (ITC) to determine Kd and stoichiometry .
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